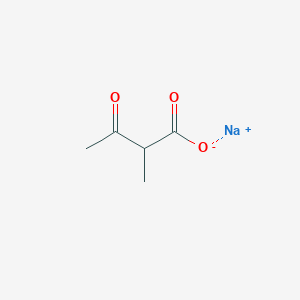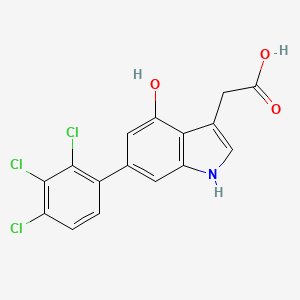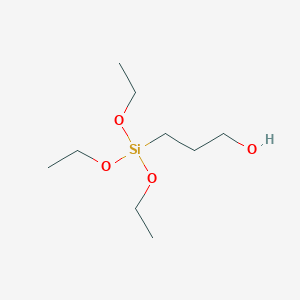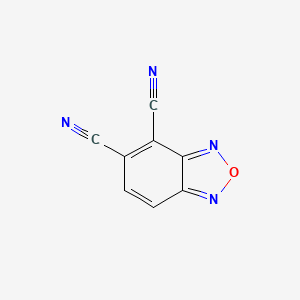![molecular formula C8H4F2N2O3 B13117335 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst, which offers advantages such as short reaction times, high yields, and simple work-up .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid for cyclization reactions . Microwave irradiation and solvent-free conditions are also frequently employed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various oxazolo[4,5-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: It is investigated for its potential as a kinase inhibitor and other therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with DNA gyrase, stabilizing the protein and increasing its stability . Molecular docking and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Aryloxazolo[4,5-b]pyridines: These compounds share a similar oxazole-pyridine fused ring system and exhibit various pharmacological activities.
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole ring and are used as kinase inhibitors and antiviral agents.
Uniqueness
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability
Propiedades
Fórmula molecular |
C8H4F2N2O3 |
|---|---|
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O3/c9-5(10)7-12-6-4(15-7)2-1-3(11-6)8(13)14/h1-2,5H,(H,13,14) |
Clave InChI |
KQJJYXDQDRHUBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1OC(=N2)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
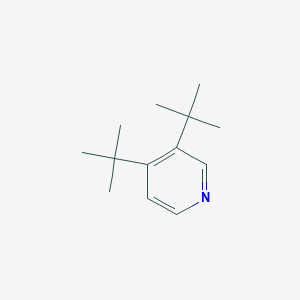

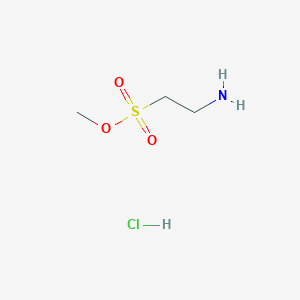
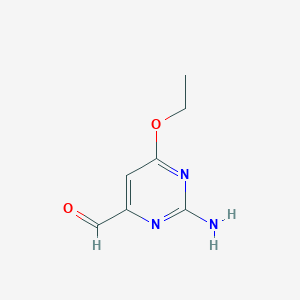
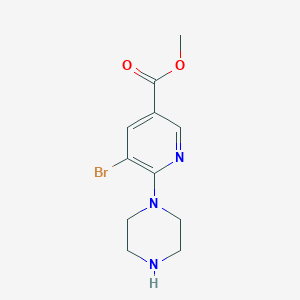
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
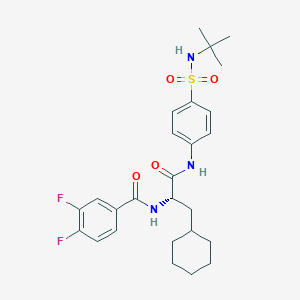

![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
